

Safety, handling, and storage guidelines for Danofloxacin-D3

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Compound of Interest

Compound Name: Danofloxacin-D3

Cat. No.: B11928624

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An In-depth Technical Guide to the Safety, Handling, and Storage of **Danofloxacin-D3**

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for **Danofloxacin-D3**, a deuterated form of the fluoroquinolone antibiotic Danofloxacin. The information presented is intended for use by professionals in research and drug development. It is important to note that while this document provides specific data for Danofloxacin, toxicological data for the deuterated analog, **Danofloxacin-D3**, is limited. Therefore, the toxicological data of Danofloxacin should be considered as a surrogate, and a thorough risk assessment should be conducted before handling.

Chemical and Physical Properties

Danofloxacin-D3 is the deuterium-labeled version of Danofloxacin. Danofloxacin is a synthetic fluoroquinolone with broad-spectrum antibacterial activity.

Table 1: Chemical and Physical Properties of **Danofloxacin-D3**

Property	Value
Chemical Name	1-Cyclopropyl-6-fluoro-1,4-dihydro-7-[(1S,4S)-5-(methyl-d3)-2,5-diazabicyclo[2.2.1]hept-2-yl]-4-oxo-3-quinolinecarboxylic Acid Mesylate
Synonyms	Danofloxacin-d3 Methanesulfonate; CP-76136-27-d3; Advocin-d3
Molecular Formula	C ₁₉ H ₁₇ D ₃ FN ₃ O ₃ • CH ₄ O ₃ S
Molecular Weight	456.5 g/mol
Appearance	Solid, Off-white to light yellow
Purity	≥98%

Safety and Toxicology

While **Danofloxacin-D3** itself is not classified as a hazardous substance, the toxicological properties of the non-deuterated form, Danofloxacin, should be carefully considered.^[1] The primary mechanism of action for Danofloxacin is the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication and repair in bacteria.^{[2][3]}

Acute Toxicity

Acute toxicity data for Danofloxacin is summarized in the table below. It is important to note that for **Danofloxacin-D3** specifically, oral, dermal, and inhalation toxicity data is largely unavailable.^[4]

Table 2: Acute Toxicity of Danofloxacin

Test	Species	Route	LD50 / LC50
LD50	Rat	Oral	> 2000 mg/kg[1]
LD50	Rat	Dermal	669 mg/kg[1]
LC50	Rat	Inhalation	316 mg/m ³ [1]
LD50	Mouse	Oral	> 2000 mg/kg[1]
LD50	Mouse	Intraperitoneal	40 mg/kg[1]

Potential Health Effects:

- Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[4]
- Skin: May be harmful if absorbed through the skin and may cause skin irritation.[4]
- Eyes: May cause eye irritation.[4]
- Ingestion: May be harmful if swallowed.[4]

First Aid Measures

In case of exposure, the following first aid measures should be taken:[5]

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
- Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.
- Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
- Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately.

Handling and Storage

Handling

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
- Ventilation: Use only in a well-ventilated area.
- Hygiene: Wash thoroughly after handling.

Storage

Proper storage is crucial to maintain the stability and integrity of **Danofloxacin-D3**.

Table 3: Storage Conditions for **Danofloxacin-D3**

Form	Storage Temperature	Duration
Powder	-20°C	3 years
Powder	4°C	2 years
In solvent	-80°C	6 months
In solvent	-20°C	1 month

Experimental Protocols

The following are generalized protocols based on OECD guidelines and standard analytical methods, which can be adapted for the assessment of **Danofloxacin-D3**.

Acute Oral Toxicity - Limit Test (Adapted from OECD Guideline 423)

- Animals: Use a single sex (typically female rats) for the study.
- Fasting: Fast the animals overnight (for rats) prior to dosing, with water available ad libitum.
- Dose Administration: Administer a single oral dose of 2000 mg/kg body weight of **Danofloxacin-D3** suspended in a suitable vehicle.

- Observation: Observe animals closely for mortality and clinical signs of toxicity for the first few hours post-dosing and then daily for 14 days.
- Data Collection: Record body weights weekly and perform a gross necropsy on all animals at the end of the study.

Dermal Irritation Test (Adapted from OECD Guideline 404)

- Animals: Use albino rabbits for the study.
- Test Site Preparation: Shave the test area on the back of the rabbit approximately 24 hours before the test.
- Application: Apply 0.5 g of **Danofloxacin-D3** (moistened with a small amount of water to form a paste) to a small area (approx. 6 cm²) of the shaved skin and cover with a gauze patch and semi-occlusive dressing.
- Exposure: After a 4-hour exposure period, remove the dressing and wash the test site with a suitable solvent.
- Observation: Observe and score the test site for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

Stability Analysis by High-Performance Liquid Chromatography (HPLC)

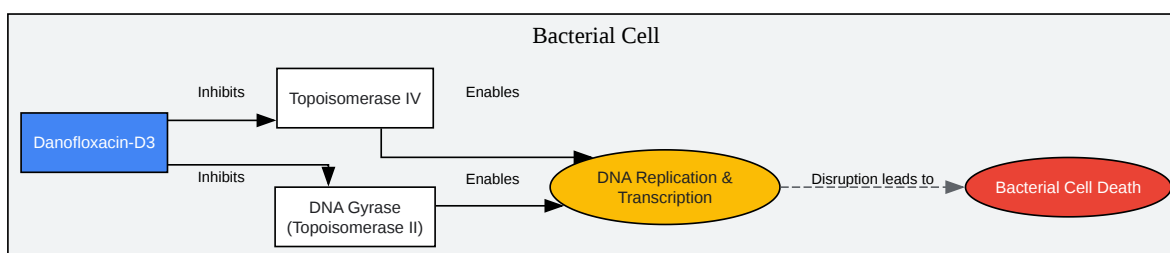
- Standard Solution Preparation: Prepare a stock solution of **Danofloxacin-D3** in a suitable solvent (e.g., methanol or acetonitrile) and make serial dilutions to create calibration standards.
- Sample Preparation: Prepare solutions of **Danofloxacin-D3** in various conditions to be tested (e.g., different pH, temperature, light exposure).
- Chromatographic Conditions:
 - Column: C18 reverse-phase column.

- Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at the wavelength of maximum absorbance for Danofloxacin (around 278 nm).
- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
- Quantification: Determine the concentration of **Danofloxacin-D3** in the test samples by comparing the peak areas with the calibration curve.

Visualizations

Mechanism of Action

The primary antibacterial action of Danofloxacin involves the inhibition of two key bacterial enzymes: DNA gyrase and topoisomerase IV. This inhibition disrupts DNA replication, transcription, and repair, ultimately leading to bacterial cell death.

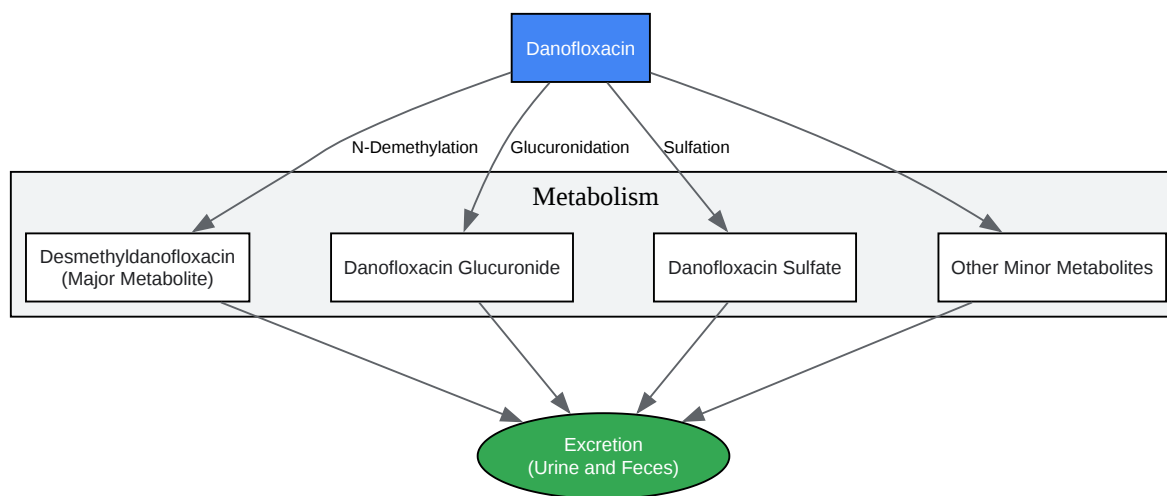


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Caption: Mechanism of **Danofloxacin-D3** action in a bacterial cell.

Metabolic Pathway

The metabolic transformation of Danofloxacin occurs primarily in the liver and involves several pathways. The major metabolite is desmethyldanofloxacin.



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Caption: Simplified metabolic pathway of Danofloxacin.

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